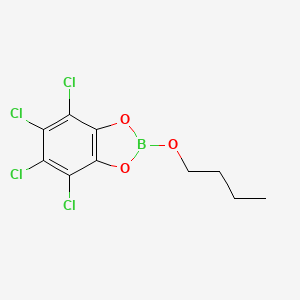
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole is a chemical compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a boron atom within a dioxaborole ring, substituted with butoxy and tetrachloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole typically involves the reaction of 4,5,6,7-tetrachloro-1,3,2-benzodioxaborole with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxaboroles.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, affecting their function. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Benzodioxaborole, 4,5,6,7-tetrachloro-: Similar structure but lacks the butoxy group.
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a dioxaborole ring but with different substituents.
Uniqueness
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole is unique due to the presence of both butoxy and tetrachloro groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
362047-54-9 |
|---|---|
Molekularformel |
C10H9BCl4O3 |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
2-butoxy-4,5,6,7-tetrachloro-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C10H9BCl4O3/c1-2-3-4-16-11-17-9-7(14)5(12)6(13)8(15)10(9)18-11/h2-4H2,1H3 |
InChI-Schlüssel |
GJZNXMHKTKDJQP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=C(O1)C(=C(C(=C2Cl)Cl)Cl)Cl)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
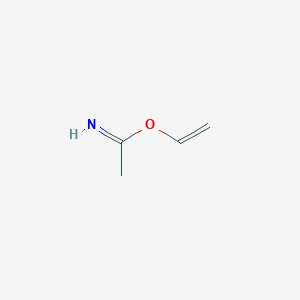
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
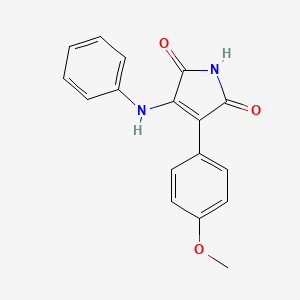
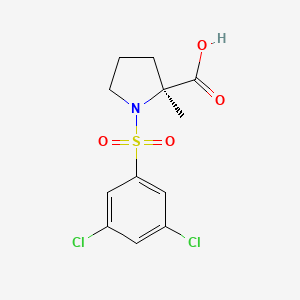
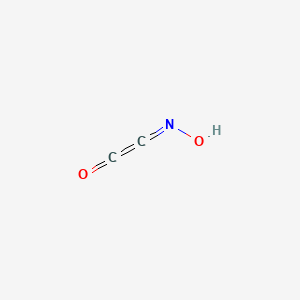
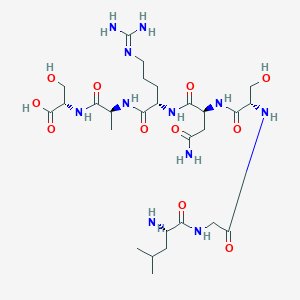


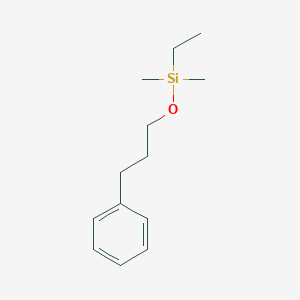

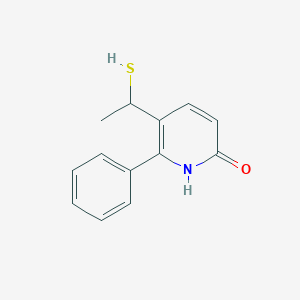
![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

